5-Bromo-2-chloro-3-methoxybenzoic acid
Overview
Description
5-Bromo-2-chloro-3-methoxybenzoic acid is a benzoic acid derivative . It is an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds .
Synthesis Analysis
The preparation method of 5-bromo-2-chlorobenzoic acid takes 2-chlorobenzoic acid as a raw material. A monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid . This method has the advantages of simple process, cheap and easily-obtained raw materials, low cost and high yield .Molecular Structure Analysis
The molecular formula of this compound is C7H4BrClO2 . Its average mass is 235.462 Da and its monoisotopic mass is 233.908310 Da .Chemical Reactions Analysis
This compound is suitable for use in the syntheses of various derivatives . It may be used in the synthesis of substituted aminobenzacridines .Physical and Chemical Properties Analysis
This compound is a solid compound . Its melting point is between 118-122 °C .Scientific Research Applications
Synthesis Precursors and Chemical Reactions 5-Bromo-2-chloro-3-methoxybenzoic acid serves as a versatile precursor in the synthesis of complex organic compounds. For instance, brominated trihalomethylenones, related to the chemical structure of this compound, are utilized in creating a variety of pyrazoles through cyclocondensation reactions. These reactions yield products such as 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, indicating the compound's utility in synthesizing heterocyclic compounds with potential biological activity (Martins et al., 2013).
Halogen Bonding and Molecular Structures The influence of methoxy substituents on halogen bonding, particularly Br...Br type II interactions, has been explored in structures similar to this compound. Research shows that these substituents significantly impact the strength and characteristics of halogen bonds, affecting the crystal structures and potentially the reactivity of halogenated organic compounds (Raffo et al., 2016).
Natural Product Derivation and Biological Activity Compounds structurally related to this compound have been identified in natural sources, such as the red alga Rhodomela confervoides. These bromophenol derivatives exhibit a range of biological activities, highlighting the potential of this compound and its derivatives in bioactive compound research (Zhao et al., 2004).
Environmental and Analytical Chemistry Research into brominated disinfection byproducts (Br-DBPs) in water treatment processes has identified compounds with structural similarities to this compound. Understanding the formation, behavior, and breakdown of such brominated compounds in chlorinated water supplies insights into environmental pollution and methods for monitoring and mitigating potentially harmful disinfection byproducts (Zhai & Zhang, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-2-chloro-3-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCMDUOAPPRKAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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